2-(4-chlorophenoxy)-N-(2-(dimethylamino)ethyl)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide hydrochloride
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Overview
Description
2-(4-chlorophenoxy)-N-(2-(dimethylamino)ethyl)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide hydrochloride is a synthetic organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its complex structure, which includes a chlorophenoxy group, a dimethylaminoethyl group, and a methylbenzothiazolyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-chlorophenoxy)-N-(2-(dimethylamino)ethyl)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide hydrochloride typically involves multiple steps:
Formation of the chlorophenoxy intermediate: This step involves the reaction of 4-chlorophenol with an appropriate acylating agent to form the chlorophenoxy intermediate.
Introduction of the dimethylaminoethyl group: The intermediate is then reacted with a dimethylaminoethyl halide under basic conditions to introduce the dimethylaminoethyl group.
Coupling with the benzothiazole derivative: The final step involves the coupling of the intermediate with a benzothiazole derivative under acidic conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of advanced techniques such as continuous flow reactors and automated synthesis platforms to streamline the process.
Chemical Reactions Analysis
Types of Reactions
2-(4-chlorophenoxy)-N-(2-(dimethylamino)ethyl)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenoxy group, to form substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide or potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.
Scientific Research Applications
2-(4-chlorophenoxy)-N-(2-(dimethylamino)ethyl)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(4-chlorophenoxy)-N-(2-(dimethylamino)ethyl)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to the desired biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
2,4-dichlorophenoxyacetic acid: A widely used herbicide with a similar chlorophenoxy structure.
4-chlorophenoxyacetic acid: Another compound with a chlorophenoxy group, used as a plant growth regulator.
N-(2-(dimethylamino)ethyl)acetamide: A simpler analog with a dimethylaminoethyl group.
Uniqueness
2-(4-chlorophenoxy)-N-(2-(dimethylamino)ethyl)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide hydrochloride is unique due to its combination of functional groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
2-(4-chlorophenoxy)-N-[2-(dimethylamino)ethyl]-N-(6-methyl-1,3-benzothiazol-2-yl)acetamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22ClN3O2S.ClH/c1-14-4-9-17-18(12-14)27-20(22-17)24(11-10-23(2)3)19(25)13-26-16-7-5-15(21)6-8-16;/h4-9,12H,10-11,13H2,1-3H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YFXYTEBSPZRBSV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(S2)N(CCN(C)C)C(=O)COC3=CC=C(C=C3)Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23Cl2N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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